

Physical and chemical characteristics of Ethyl thiazole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl thiazole-2-carboxylate*

Cat. No.: B1318098

[Get Quote](#)

An In-depth Technical Guide to **Ethyl Thiazole-2-carboxylate**

Introduction

Ethyl thiazole-2-carboxylate is a heterocyclic organic compound featuring a thiazole ring substituted with an ethyl ester group at the 2-position. Thiazole derivatives are significant structural motifs found in numerous biologically active compounds and are pivotal intermediates in pharmaceutical and agrochemical synthesis.^[1] This document provides a comprehensive overview of the physical and chemical characteristics of **Ethyl thiazole-2-carboxylate**, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of **Ethyl thiazole-2-carboxylate** are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₇ NO ₂ S	Calculated
Molecular Weight	157.19 g/mol	Calculated
Appearance	Beige to light yellow powder	[1]
CAS Number	14527-42-5	[1]

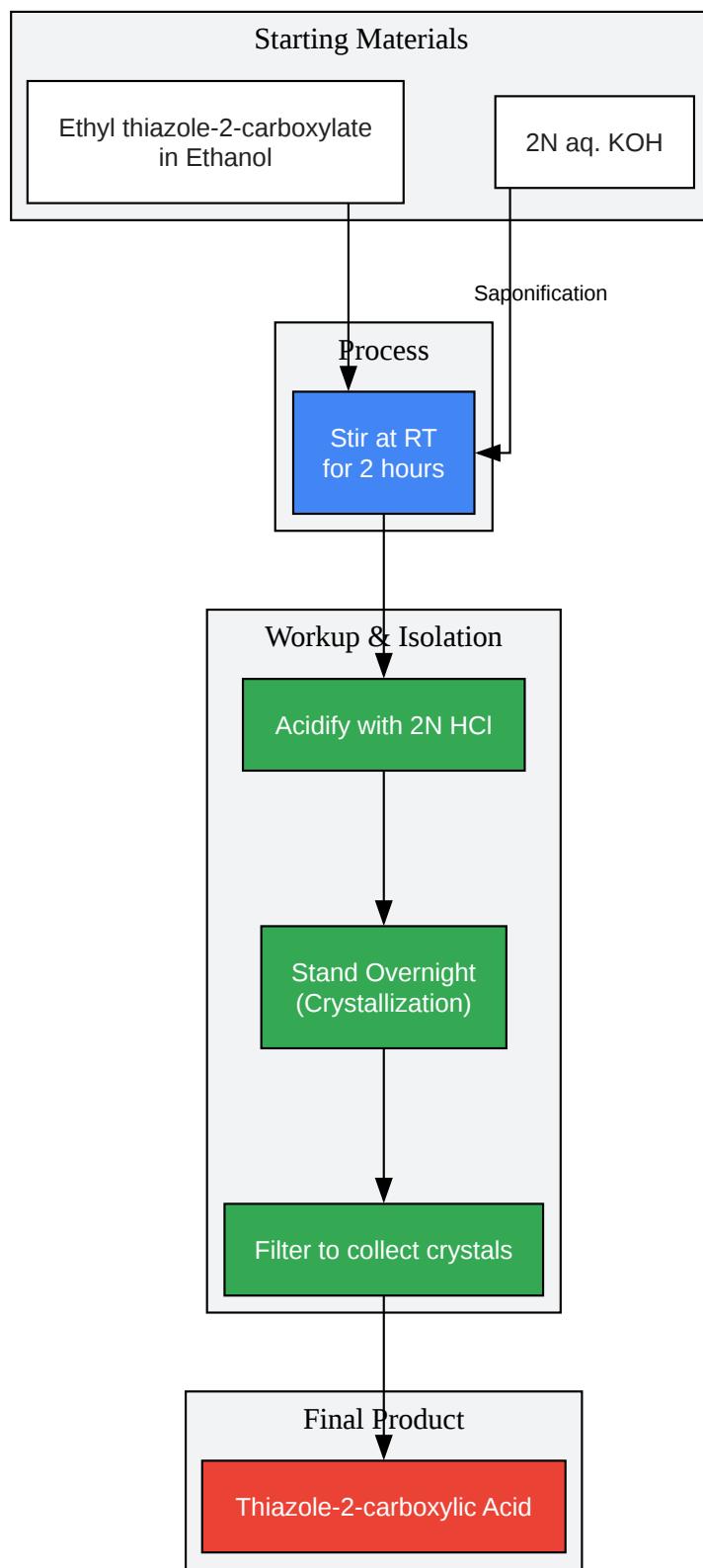
Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of **Ethyl thiazole-2-carboxylate**. While specific spectra for the title compound are not directly available in the provided results, typical chemical shifts and signals for related thiazole ester structures can be inferred. For instance, the carbon NMR of a similar thiazole ester showed signals for the ethoxy group (–CH₃ and –OCH₂) at approximately 14.6 and 60.9 ppm, respectively.[\[2\]](#) The carbonyl of the ester group was observed at 161.7 ppm, and the thiazole carbons appeared at various shifts, with C-2 being highly deshielded.[\[2\]](#)

Chemical Characteristics and Reactivity

Ethyl thiazole-2-carboxylate serves as a key intermediate in the synthesis of more complex molecules.[\[1\]](#) Its reactivity is primarily centered around the ester functional group and the thiazole ring.

- **Hydrolysis:** The ethyl ester can be readily hydrolyzed to the corresponding thiazole-2-carboxylic acid. This reaction is typically carried out under basic conditions, for example, using an aqueous solution of potassium hydroxide (KOH) in ethanol, followed by acidification.[\[1\]](#)
- **Intermediate in Synthesis:** It is a precursor for producing various pharmaceuticals, agrochemicals, and dyes.[\[1\]](#) Thiazole-containing compounds are known to be building blocks for medicinally important agents.[\[3\]](#) The thiazole ring system is found in drugs developed for treating allergies, hypertension, inflammation, and various infections.[\[3\]](#)

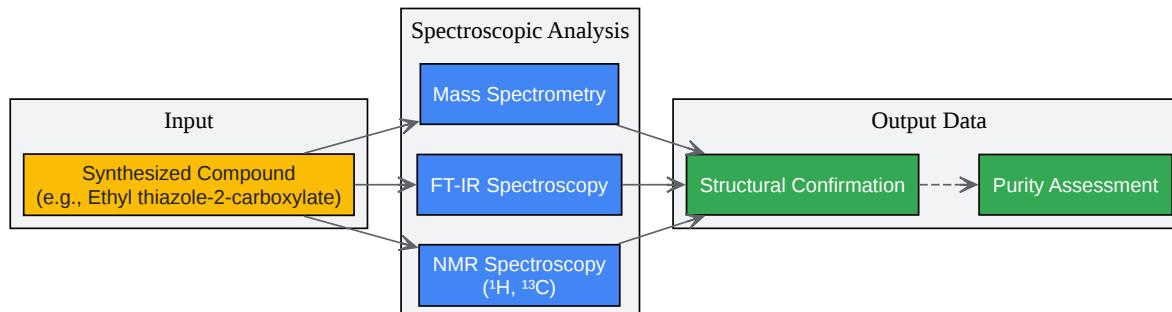

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections describe the synthesis and characterization of thiazole derivatives, based on established procedures for similar compounds.

Synthesis of Thiazole-2-carboxylic Acid from Ethyl Thiazole-2-carboxylate

This protocol details the hydrolysis of the ethyl ester to its corresponding carboxylic acid.[\[1\]](#)

- Reaction Setup: Dissolve **Ethyl thiazole-2-carboxylate** (1.355 mmol) in ethanol (3 mL).
- Saponification: Add a 2N aqueous solution of potassium hydroxide (3.5 mL, 5 eq.) to the solution.
- Reaction Time: Stir the reaction mixture at room temperature for 2 hours.
- Acidification: Acidify the mixture with 2N HCl (3.5 mL).
- Crystallization: Allow the acidified mixture to stand overnight to precipitate the product.
- Isolation: Collect the needle-like crystals of thiazole-2-carboxylic acid by filtration.


[Click to download full resolution via product page](#)

Caption: Workflow for the hydrolysis of **Ethyl thiazole-2-carboxylate**.

General Protocol for Spectroscopic Characterization

The structural confirmation of synthesized thiazole derivatives relies on various spectroscopic techniques. The following is a generalized workflow for sample analysis.

- Nuclear Magnetic Resonance (NMR):
 - Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Acquire ^1H and ^{13}C NMR spectra using a standard spectrometer (e.g., 400 MHz).
 - Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
- Infrared (IR) Spectroscopy:
 - Obtain the IR spectrum using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.
 - Identify characteristic absorption bands for functional groups (e.g., C=O of the ester, C=N of the thiazole).
- Mass Spectrometry (MS):
 - Determine the molecular weight and fragmentation pattern using a mass spectrometer (e.g., ESI or EI ionization).
 - The molecular ion peak (M^+) confirms the molecular weight of the compound.

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic characterization.

Safety and Handling

Proper safety precautions are essential when working with any chemical reagent. For thiazole derivatives, the following general guidelines should be followed:

- Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[4]
- Handling: Handle in a well-ventilated area to avoid the formation and inhalation of dust, mists, or vapors.[4] Avoid contact with skin and eyes.[4]
- Storage: Keep containers tightly closed and store in a dry, well-ventilated place.[5]
- Hazards: Related compounds are known to cause skin and serious eye irritation and may cause respiratory irritation.[5][6] Some are harmful if swallowed.[5][7]

Applications in Drug Development

The thiazole nucleus is a cornerstone in medicinal chemistry. **Ethyl thiazole-2-carboxylate** and its derivatives are valuable starting materials for compounds with a wide range of biological activities.

- Anticancer Agents: Thiazole derivatives have been investigated as potent inhibitors of various kinases, such as c-Met kinase, which are implicated in cancer progression.[8] They also form the basis for compounds with antileukemic activity.[3]
- Enzyme Inhibitors: Thiazole-based compounds have shown potential as α -glucosidase inhibitors, which are relevant for the treatment of diabetes.[9]
- Antimicrobial and Other Activities: The 2-amino-1,3-thiazole scaffold is utilized in the development of drugs for bacterial and HIV infections.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 [amp.chemicalbook.com]
- 2. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Ethyl 2-aminothiazole-4-carboxylate | C₆H₈N₂O₂S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical characteristics of Ethyl thiazole-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1318098#physical-and-chemical-characteristics-of-ethyl-thiazole-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com